molecular formula C21H19N3O2 B15085694 N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide

N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide

Cat. No.: B15085694
M. Wt: 345.4 g/mol
InChI Key: JUWBYXGRHGUNKM-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This hydrazone derivative is synthesized via the condensation of isonicotinic acid hydrazide with 4-[(4-methylbenzyl)oxy]benzaldehyde. The compound features an isonicotinoyl hydrazide backbone linked to a benzylidene group substituted with a 4-methylbenzyl ether moiety (Fig. 1). The 4-methylbenzyloxy group imparts moderate lipophilicity and steric bulk, distinguishing it from analogs with polar or electron-withdrawing substituents .

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N3O2/c1-16-2-4-18(5-3-16)15-26-20-8-6-17(7-9-20)14-23-24-21(25)19-10-12-22-13-11-19/h2-14H,15H2,1H3,(H,24,25)/b23-14+

InChI Key

JUWBYXGRHGUNKM-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide typically involves the condensation reaction between 4-[(4-methylbenzyl)oxy]benzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-[(4-methylbenzyl)oxy]benzaldehyde and isonicotinohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its hydrazone moiety is known to interact with various biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as liquid crystals and polymers.

    Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.

Mechanism of Action

The mechanism of action of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide involves its interaction with biological targets, such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

Key analogs and their substituents are compared below:

Compound Name Substituent on Benzylidene Ring Electronic Effect Biological/Functional Relevance
Target Compound 4-[(4-Methylbenzyl)oxy]phenyl Moderate ED* (ether oxygen) Lipophilicity, steric bulk
N'-(4-Dimethylaminobenzylidene) analog (Ev1) 4-Dimethylaminophenyl Strong ED (NMe₂) Enhanced basicity, H-bonding potential
N'-(4-Sulfonyloxybenzylidene) analog (Ev2) 4-[(4-Methylphenyl)sulfonyloxy]phenyl Strong EW* (sulfonyl) Enzyme inhibition (MAO, β-secretase)
Ftivazide (Ev5) 4-Hydroxy-3-methoxyphenyl Mixed ED (O⁻, OMe) Antioxidant, metal chelation
BHAPI (Ev15) Boronic ester-protected hydroxy group Prochelator (ROS-triggered activation) Cellular iron chelation under oxidative stress

*ED = Electron-donating; EW = Electron-withdrawing

The target compound’s 4-methylbenzyloxy group provides a balance of lipophilicity and steric hindrance, making it less polar than hydroxy/methoxy-substituted analogs (e.g., Ftivazide) but more sterically hindered than dimethylamino derivatives .

Physicochemical Properties :

  • Melting Point : Expected to range between 190–200°C (similar to Ev1’s 194.7–196.6°C ).
  • Solubility : Lower aqueous solubility compared to polar analogs (e.g., hydroxy-substituted derivatives) due to the lipophilic 4-methylbenzyl group.
  • Stability : Ether linkages enhance hydrolytic stability relative to ester or boronic ester-containing analogs (e.g., BHAPI ).

Spectroscopic Characterization

Key spectral features compared to analogs:

Technique Target Compound (Predicted) Ev1 (NMR/IR) Ev4 (NMR of NH4)
¹H-NMR δ 2.4 (s, 3H, CH₃), δ 5.1 (s, 2H, OCH₂), δ 8.2 (s, 1H, N=CH) δ 2.9 (s, CH₃), δ 8.2 (s, N=CH) δ 1.7 (m, CH₂), δ 5.0 (s, OCH₂)
IR (cm⁻¹) 1660 (C=O), 1595 (C=N), 1050 (N–N) 1664 (C=O), 1593 (C=N), 1055 (N–N) 1658 (C=O), 1601 (C=N)
UV-Vis λmax ~300 nm (π→π* transition) λmax ~310 nm λmax ~290 nm (methoxy substituent)

The target’s NMR and IR align with hydrazone derivatives, while UV-Vis absorption depends on the extended conjugation from the benzylidene substituent.

Enzyme Inhibition (Ev2, Ev16):
  • Analogs with sulfonyloxy (Ev2) or halogen substituents (e.g., 3a in Ev16) show potent inhibition of MAO, β-secretase, and alkaline phosphatases.
  • The target’s methylbenzyloxy group may reduce enzyme affinity compared to electron-withdrawing substituents but enhance membrane permeability .
Corrosion Inhibition (Ev3):
  • Electron-donating groups (e.g., dimethylamino in Ev1) improve adsorption on metal surfaces.
  • The target’s moderate ED character may offer intermediate inhibition efficiency compared to stronger ED/EW analogs .
Metal Chelation (Ev15):
  • Unlike boronic ester prochelators (BHAPI), the target lacks ROS-responsive activation but may exhibit direct Fe³⁺/Cu²⁺ binding via the hydrazone and pyridyl N atoms .

Computational Insights (Ev1, Ev3)

  • DFT Calculations : The target’s HOMO-LUMO gap is predicted to be ~4.5 eV (similar to Ev1’s 4.3 eV ), indicating comparable reactivity.
  • Molecular Electrostatic Potential (MEP): The 4-methylbenzyloxy group creates a localized electron-rich region, favoring interactions with electrophilic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.